3-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine
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Overview
Description
3-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine is a complex organic compound that features a piperazine ring substituted with a 2-chlorophenylmethyl group and a pyridazine ring with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with piperazine to form 4-(2-chlorobenzyl)piperazine. This intermediate is then reacted with 6-methylpyridazine under specific conditions to yield the target compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
3-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chlorobenzyl)piperazine
- 6-Methylpyridazine
- 2-Chlorophenylpiperazine
Uniqueness
3-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C16H19ClN4 |
---|---|
Molecular Weight |
302.80 g/mol |
IUPAC Name |
3-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-6-methylpyridazine |
InChI |
InChI=1S/C16H19ClN4/c1-13-6-7-16(19-18-13)21-10-8-20(9-11-21)12-14-4-2-3-5-15(14)17/h2-7H,8-12H2,1H3 |
InChI Key |
FXAZGRXUERULFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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